molecular formula C13H18N2O4 B2363853 Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate CAS No. 2369666-35-1

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate

Cat. No.: B2363853
CAS No.: 2369666-35-1
M. Wt: 266.297
InChI Key: JHSHNVWLBXWOLS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate typically involves the reaction of methyl 2-amino-5-nitrobenzoate with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate is unique due to the presence of the tert-butoxycarbonyl group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and research applications .

Biological Activity

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2369666-35-1
  • Molecular Formula : C₁₃H₁₈N₂O₄
  • Molecular Weight : 270.30 g/mol

This compound functions primarily through:

  • Inhibition of Cancer Cell Proliferation : Similar to other PABA derivatives, this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.
  • Modulation of Enzyme Activity : It may interact with specific enzymes involved in metabolic pathways, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • A study demonstrated that related PABA derivatives exhibited significant inhibitory effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 3.0 µM to over 10 µM for various analogs .
  • The compound's structural similarity to known anticancer agents suggests it may also inhibit key pathways involved in tumor growth and metastasis.

Case Studies and Research Findings

  • Study on PABA Derivatives :
    • A comparative analysis of several PABA analogs showed that compounds with similar structures to this compound had IC50 values indicating potent antiproliferative activity against multiple cancer cell lines .
Compound NameCell LineIC50 (µM)Reference
This compoundMCF-7~3.0
Benzamide DerivativeA5494.53
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideHCT116<10
  • Mechanistic Insights :
    • Molecular docking studies have suggested that this compound can bind effectively to targets involved in cancer signaling pathways, enhancing its potential as a therapeutic agent .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial:

  • Preliminary toxicity studies indicate that the compound may exhibit irritant properties; thus, careful handling is advised during laboratory use .

Properties

IUPAC Name

methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSHNVWLBXWOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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